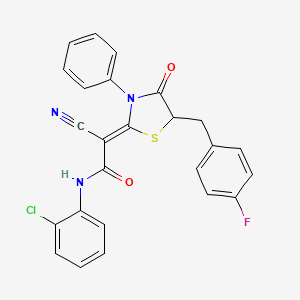

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate acetamides. The structures of the synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. In a study evaluating various synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, several compounds showed promising results. For instance, compounds with structural similarities to (Z)-N-(2-chlorophenyl)-2-cyano derivatives displayed minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 10 - 20 | 20 - 40 |

| Klebsiella pneumoniae | 15 - 25 | 30 - 50 |

| Staphylococcus aureus | 5 - 15 | 10 - 30 |

Anticancer Activity

The anticancer potential of (Z)-N-(2-chlorophenyl)-2-cyano derivatives has also been explored. In vitro studies conducted on human lung adenocarcinoma cell lines (A549) revealed that these compounds exhibit cytotoxic effects comparable to standard chemotherapeutics such as cisplatin. The structure-dependent activity suggests that modifications in the thiazolidinone structure can enhance anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives, including those related to the compound in focus. The study reported high efficacy against multidrug-resistant strains, highlighting the potential for developing new antibiotics from these compounds .

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various thiazolidinone derivatives on A549 cells and non-cancerous HSAEC1-KT cells. The results indicated that while some derivatives were highly effective against cancer cells, they exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It was evaluated using the National Cancer Institute's protocols against various human tumor cell lines. The results indicated a high level of antimitotic activity, with mean GI50 values suggesting effective inhibition of cell growth. For instance, compounds similar to this have shown average growth inhibition rates of over 12% against cancer cells, highlighting their potential in cancer therapy .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various strains of bacteria and fungi. In vitro tests revealed that it possesses comparable or superior activity to established antibiotics such as isoniazid and fluconazole. This suggests its potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinity to 5-LOX, suggesting that it could be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide. Modifications to the thiazolidinone ring and the introduction of various substituents can significantly influence its biological activity and selectivity towards specific targets.

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in 2021 evaluated a series of thiazolidinones structurally related to this compound for their anticancer properties. The results showed that modifications to the phenyl group enhanced cytotoxicity against specific cancer cell lines, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Screening

Another investigation assessed a range of thiazolidinone derivatives for their antimicrobial efficacy. The study found that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, suggesting that this class of compounds could be valuable in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolidinone-containing acetamide derivatives like this compound?

- Methodology : Synthesis typically involves multi-step reactions:

Substitution : Reacting halogenated precursors (e.g., 2-chlorophenyl derivatives) with nucleophiles under alkaline conditions .

Cyclization : Formation of the thiazolidinone ring via condensation of thiourea intermediates with α,β-unsaturated carbonyl compounds. For example, potassium carbonate in DMF facilitates cyclization .

Purification : Recrystallization from ethanol or column chromatography to isolate the Z-isomer (critical for stereochemical purity) .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and optimize pH/temperature to minimize byproducts .

Q. How can researchers confirm the stereochemical configuration (Z/E) of this compound?

- Analytical Methods :

- NMR : NOESY/ROESY to detect spatial proximity of substituents (e.g., fluorobenzyl and cyano groups in the Z-configuration) .

- X-ray Crystallography : Resolve crystal structures to confirm dihedral angles between aromatic rings and acetamide moieties .

- IR Spectroscopy : Absence of N-H stretching (~3300 cm⁻¹) confirms enol-imine tautomerism in the thiazolidinone ring .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the condensation of 4-fluorobenzyl groups with thiazolidinone precursors?

- Approach :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic attack at the 5-position of the thiazolidinone ring .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and regioseontrol .

- Byproduct Analysis : Characterize side products (e.g., 3-phenyl regioisomers) via HPLC-MS to refine reaction conditions .

Q. How can computational models predict the biological activity of this compound?

- In Silico Methods :

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity (e.g., antimicrobial or enzyme inhibition) .

- Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV, using PyMOL or AutoDock .

- Validation : Compare predicted binding affinities with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How to resolve contradictions in crystallographic data vs. spectroscopic analysis for this compound?

- Case Study : If X-ray data (e.g., dihedral angles of 81.9° between aromatic rings ) conflict with NMR-derived conformational models:

Re-evaluate Crystal Packing : Hydrogen bonding (N–H···O) may distort solid-state conformations vs. solution-phase structures .

DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* basis sets to reconcile experimental and theoretical data .

Q. Methodological Challenges & Solutions

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Protocol :

Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted anilines) using ethyl acetate/water .

Recrystallization : Use toluene or ethanol to isolate high-purity crystals (yield: 60–75%) .

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers .

Q. How to assess the metabolic stability of this compound in preclinical studies?

- In Vitro Models :

- Liver Microsomes : Incubate with rat/human microsomes + NADPH; quantify parent compound degradation via LC-MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Properties

IUPAC Name |

(2Z)-N-(2-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClFN3O2S/c26-20-8-4-5-9-21(20)29-23(31)19(15-28)25-30(18-6-2-1-3-7-18)24(32)22(33-25)14-16-10-12-17(27)13-11-16/h1-13,22H,14H2,(H,29,31)/b25-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGSHVAOBKKAK-PLRJNAJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.